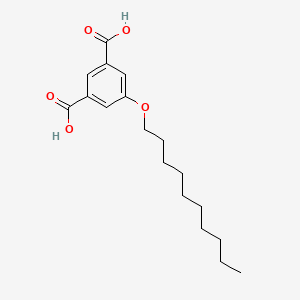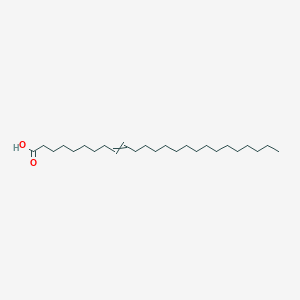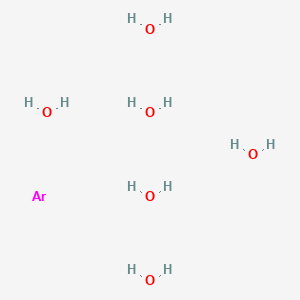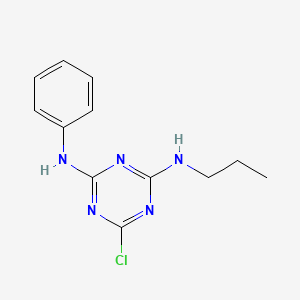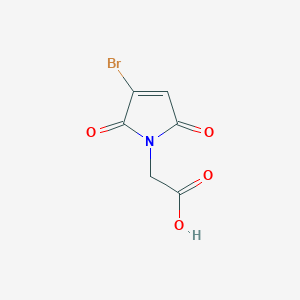![molecular formula C19H15NO B14266158 3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one CAS No. 133214-13-8](/img/structure/B14266158.png)
3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an anilinomethylidene group attached to a biphenyl core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one typically involves a multi-step process. One common method includes the condensation of aniline with a suitable aldehyde or ketone to form the anilinomethylidene intermediate, followed by its reaction with a biphenyl derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles; conditions depend on the specific substitution reaction being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or carboxylic acids, while reduction may produce biphenyl alcohols or amines .
Scientific Research Applications
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative without the anilinomethylidene group.
Aniline: Contains the aniline group but lacks the biphenyl core.
Benzophenone: Contains a similar carbonyl group but with different substituents.
Uniqueness
3-(Anilinomethylidene)[1,1’-biphenyl]-2(3H)-one is unique due to the presence of both the anilinomethylidene group and the biphenyl core, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler or structurally different compounds .
Properties
CAS No. |
133214-13-8 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-phenyl-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C19H15NO/c21-19-16(14-20-17-11-5-2-6-12-17)10-7-13-18(19)15-8-3-1-4-9-15/h1-14,21H |
InChI Key |
MGJVMUNYZTUORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)

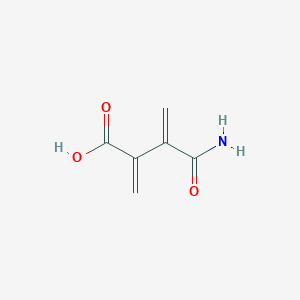
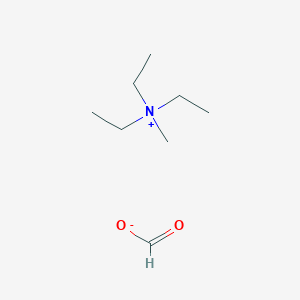

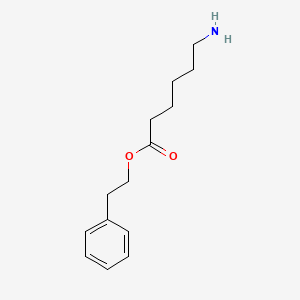
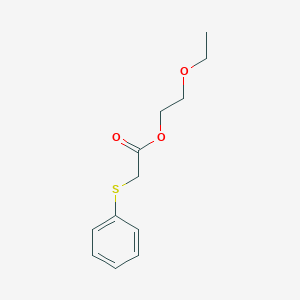
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
